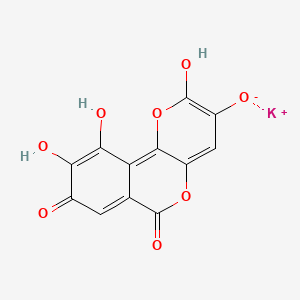

Galloflavin Potassium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Galloflavin Potassium is a novel compound known for its inhibitory effects on lactate dehydrogenase, an enzyme crucial for the glycolytic pathway in cells.

Mechanism of Action

- The primary targets of Galloflavin are both the LDH-A and LDH-B isoforms . LDH-A is predominantly expressed in cancer cells and plays a crucial role in aerobic glycolysis (the Warburg effect), while LDH-B is found in various tissues.

Target of Action

Mode of Action

Pharmacokinetics

Biochemical Analysis

Biochemical Properties

Galloflavin Potassium interacts with lactate dehydrogenase (LDH), a key enzyme in the glycolytic pathway . It inhibits both human LDH isoforms by preferentially binding the free enzyme, without competing with the substrate or cofactor . The calculated Ki values for pyruvate were 5.46 μM (LDH-A) and 15.06 μM (LDH-B) .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits aerobic glycolysis in PLC/PRF/5 cells and triggers cell death via apoptosis . It also significantly attenuates the malignant behavior of SW480 cells in the inflammatory microenvironment and inhibits the migration and invasion capabilities of SW480 .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to lactate dehydrogenase, thereby inhibiting its activity . This binding interaction disrupts the glycolytic pathway, leading to a decrease in cell viability . Molecular docking and pull-down assay revealed a targeted binding relationship between this compound and NLRP3 .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to block aerobic glycolysis at micromolar concentrations . Over time, this leads to a decrease in cell viability and an increase in cell death .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At a maximum dose of 400 mg/kg, this compound did not cause fatal effects

Metabolic Pathways

This compound is involved in the glycolytic pathway, where it interacts with lactate dehydrogenase . By inhibiting this enzyme, this compound disrupts the glycolytic pathway, leading to a decrease in cell viability .

Subcellular Localization

Given its role as an inhibitor of lactate dehydrogenase, it is likely that this compound is localized in the cytoplasm where glycolysis occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions

Galloflavin Potassium can be synthesized from gallic acid through a series of chemical reactions. The process typically involves the reaction of gallic acid with potassium hydroxide at low temperatures to form the potassium salt of galloflavin . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce large quantities of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Galloflavin Potassium primarily undergoes oxidation and reduction reactions. It can also participate in substitution reactions, particularly in the presence of strong nucleophiles .

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out in aqueous or organic solvents at controlled temperatures.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions often require anhydrous conditions and inert atmospheres to prevent unwanted side reactions.

Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various quinone derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

Galloflavin Potassium has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying enzyme inhibition.

Biology: Employed in studies of cellular metabolism and glycolysis, particularly in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Oxamate: Another lactate dehydrogenase inhibitor, but less potent compared to Galloflavin Potassium.

Gossypol: A natural compound that inhibits lactate dehydrogenase but has broader biological effects and higher toxicity.

Uniqueness

This compound is unique due to its high specificity and potency as a lactate dehydrogenase inhibitor. Unlike other inhibitors, it does not compete with the enzyme’s natural substrates, making it a more effective and selective inhibitor. Additionally, its relatively low toxicity and ability to induce apoptosis in cancer cells make it a promising candidate for further development as an anticancer agent .

Biological Activity

Galloflavin potassium is a compound recognized for its biological activity, particularly as an inhibitor of lactate dehydrogenase (LDH), an enzyme critical in cellular energy metabolism. This article explores the biological activity of this compound, including its effects on cancer cells, mechanisms of action, and implications for therapeutic applications.

- Chemical Name : 3,8,9,10-Tetrahydroxypyrano[3,2-c]benzopyran-2,6-dione potassium salt

- Molecular Formula : C₁₂H₈O₈K

- CAS Number : 568-80-9

This compound inhibits both isoforms of human lactate dehydrogenase (LDH-A and LDH-B) with Ki values of 5.46 μM and 15.1 μM, respectively. This inhibition impairs aerobic glycolysis, leading to decreased lactate production and ATP synthesis in various cell types .

Inhibition of Lactate Dehydrogenase

The inhibition of LDH by galloflavin is significant for cancer therapy because cancer cells often rely on glycolysis for energy production even in the presence of oxygen (the Warburg effect). By targeting LDH, galloflavin disrupts this metabolic pathway, potentially leading to reduced tumor growth and increased apoptosis in cancer cells .

Biological Activity in Cancer Research

Recent studies have highlighted the potential of this compound in oncology:

-

Colorectal Cancer :

- A study demonstrated that galloflavin significantly reduced the migration and invasion capabilities of SW480 colorectal cancer cells by targeting the NLRP3 inflammasome pathway. In vivo experiments showed that galloflavin administration inhibited tumor growth in mouse models .

- Table 1: Effects of Galloflavin on Colorectal Cancer Cells

Parameter Control (no treatment) Galloflavin Treatment Cell Viability (%) 100 60 Migration Rate (cells/mm²) 200 80 Invasion Rate (cells/mm²) 150 50 Tumor Volume (mm³) 500 200 - Burkitt Lymphoma :

Study on Colorectal Cancer Cells

In a controlled experiment involving SW480 cells:

- Methodology : Cells were treated with varying concentrations of galloflavin. Assays included wound healing, Transwell migration, and CCK-8 for viability.

- Findings : High-dose galloflavin treatment significantly reduced cell migration and invasion capabilities compared to controls. The study also established a direct interaction between galloflavin and NLRP3 through molecular docking studies .

Study on Burkitt Lymphoma

In another study focusing on Burkitt lymphoma:

- Methodology : Cells were subjected to galloflavin treatment followed by assessments of LDH activity and ATP levels.

- Findings : Galloflavin inhibited LDH activity effectively while maintaining ATP levels within normal ranges, indicating its potential as a therapeutic agent that selectively targets cancer metabolism without compromising normal cellular functions .

Properties

IUPAC Name |

potassium;2,9,10-trihydroxy-6,8-dioxopyrano[3,2-c]isochromen-3-olate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6O8.K/c13-4-1-3-7(9(16)8(4)15)10-6(19-11(3)17)2-5(14)12(18)20-10;/h1-2,14-16,18H;/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTYKQDMPYEPEX-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C3C(=CC(=C(O3)O)[O-])OC2=O)C(=C(C1=O)O)O.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5KO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.